N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide
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Overview
Description
N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring, a piperazine moiety, and a sugar-like oxane ring.
Preparation Methods
The synthesis of N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 7-chloroquinoline, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with a sugar derivative to introduce the oxane ring, followed by acylation to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety, where the chlorine atom can be replaced by other nucleophiles like amines or thiols
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has shown promising antiviral properties, particularly against HIV and dengue virus, and is being investigated for its potential use in antiviral therapies
Mechanism of Action
The mechanism of action of N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide involves its interaction with specific molecular targets. In the case of its antiprotozoal activity, the compound is believed to inhibit the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme and subsequent parasite death . For its antiviral activity, the compound may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells .
Comparison with Similar Compounds
N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide can be compared with other quinoline derivatives such as chloroquine and hydroxychloroquine. While all these compounds share a quinoline core, this compound is unique due to the presence of the piperazine and oxane moieties, which may contribute to its enhanced bioactivity and specificity . Similar compounds include:
Chloroquine: A well-known antimalarial drug with a simpler structure.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for autoimmune diseases.
Quinacrine: Another antimalarial with a different substitution pattern on the quinoline ring
Properties
Molecular Formula |
C21H27ClN4O5 |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-[2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C21H27ClN4O5/c1-12(28)24-18-20(30)19(29)17(11-27)31-21(18)26-8-6-25(7-9-26)16-4-5-23-15-10-13(22)2-3-14(15)16/h2-5,10,17-21,27,29-30H,6-9,11H2,1H3,(H,24,28) |
InChI Key |
KVSOHJMSPKUYAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)CO)O)O |
Origin of Product |
United States |
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